molecular formula C11H8FNO2 B5035449 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione

2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione

Cat. No. B5035449
M. Wt: 205.18 g/mol
InChI Key: CGENFNCDSNOIIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione is a chemical compound that belongs to the class of isoindolinones. It has gained significant attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research.

Mechanism of Action

The mechanism of action of 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione is not fully understood. However, several studies have suggested that it inhibits the activity of various enzymes and proteins involved in cancer cell proliferation and inflammation. It has been reported to inhibit the activity of topoisomerase II, which is essential for DNA replication and cell division. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of pro-inflammatory cytokines.
Biochemical and Physiological Effects:
2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been reported to have several biochemical and physiological effects. It has been shown to induce apoptosis, which is a programmed cell death process that is essential for the removal of damaged cells from the body. It has also been reported to inhibit angiogenesis, which is the process of new blood vessel formation that is required for tumor growth. Additionally, it has shown anti-inflammatory effects by reducing the production of pro-inflammatory cytokines.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione in lab experiments is its potential for use in the development of anticancer and anti-inflammatory drugs. However, its limitations include its low solubility in water and its potential toxicity at higher concentrations.

Future Directions

There are several future directions for the study of 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione. One of the directions includes the development of more efficient and cost-effective synthesis methods. Another direction includes the study of its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to understand its mechanism of action and to identify its potential targets for drug development.

Synthesis Methods

The synthesis of 2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been reported using various methods. One of the methods involves the reaction of 5-fluoroisatin with allyl bromide in the presence of potassium carbonate and dimethylformamide. Another method involves the reaction of 5-fluoroisatin with allyl chloride in the presence of potassium carbonate and acetonitrile. The yield of the product obtained using these methods ranges from 50-80%.

Scientific Research Applications

2-allyl-5-fluoro-1H-isoindole-1,3(2H)-dione has been extensively studied for its potential applications in the field of medicinal chemistry. It has been reported to have anticancer, anti-inflammatory, and antimicrobial activities. Several studies have shown that this compound inhibits the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been reported to have anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. Additionally, it has shown antimicrobial activity against various bacterial strains.

properties

IUPAC Name

5-fluoro-2-prop-2-enylisoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8FNO2/c1-2-5-13-10(14)8-4-3-7(12)6-9(8)11(13)15/h2-4,6H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CGENFNCDSNOIIS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN1C(=O)C2=C(C1=O)C=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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